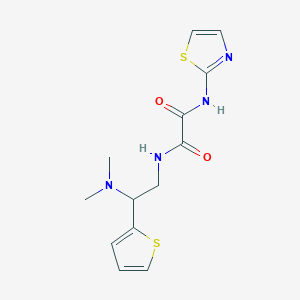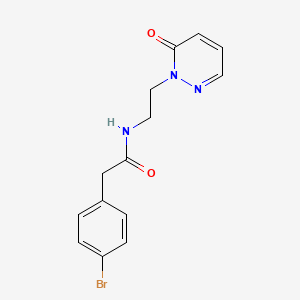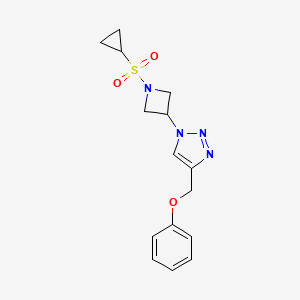
3-(5-Iodotriazol-1-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Iodotriazol-1-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a 5-iodotriazole moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds . The incorporation of a triazole ring, particularly iodinated triazoles, can enhance the biological activity and binding affinity of the compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Iodotriazol-1-yl)piperidine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Attachment to Piperidine: The iodotriazole can then be coupled with piperidine through nucleophilic substitution or other suitable coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the cycloaddition step and automated systems for the iodination and coupling reactions .
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Iodotriazol-1-yl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the triazole ring can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions, potentially altering its electronic properties and reactivity.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminotriazole derivative, while oxidation could produce a triazole oxide .
Aplicaciones Científicas De Investigación
3-(5-Iodotriazol-1-yl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and cardiovascular diseases.
Biological Studies: The compound can be used to study the binding interactions with various biological targets, such as enzymes and receptors.
Material Science: It may be employed in the development of novel materials with specific electronic or photophysical properties.
Mecanismo De Acción
The mechanism of action of 3-(5-Iodotriazol-1-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the target, while the piperidine ring provides structural stability and enhances binding affinity . The iodinated triazole may also participate in halogen bonding, further stabilizing the interaction .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(5-Bromotriazol-1-yl)piperidine
- 3-(5-Chlorotriazol-1-yl)piperidine
- 3-(5-Fluorotriazol-1-yl)piperidine
Uniqueness
3-(5-Iodotriazol-1-yl)piperidine is unique due to the presence of the iodine atom, which can enhance its biological activity and binding affinity compared to its halogenated counterparts . The larger atomic radius and higher polarizability of iodine contribute to stronger halogen bonding interactions .
Propiedades
IUPAC Name |
3-(5-iodotriazol-1-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN4/c8-7-5-10-11-12(7)6-2-1-3-9-4-6/h5-6,9H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGQGSLUUQBRCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C(=CN=N2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-({2-[(2-Methylprop-2-en-1-yl)oxy]ethyl}amino)phenyl]ethan-1-one](/img/structure/B2860058.png)
![Spiro[4.4]nonan-1-amine](/img/structure/B2860059.png)
![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one](/img/structure/B2860061.png)
![5-[(dibutylamino)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2860063.png)
![6-[4-(5,6-Dimethylpyrimidin-4-YL)piperazin-1-YL]pyridine-2-carbonitrile](/img/structure/B2860065.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea](/img/structure/B2860067.png)
![(1S,2S,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2860069.png)
![(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2860071.png)



![3-amino-N-(4-methoxy-2-methylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2860079.png)

![2-(2H-1,3-benzodioxol-5-yl)-5-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2860081.png)
